molecular formula C7H12N2S B1444000 Methyl[2-(1,3-thiazol-2-yl)propyl]amine CAS No. 92932-25-7

Methyl[2-(1,3-thiazol-2-yl)propyl]amine

Cat. No.: B1444000
CAS No.: 92932-25-7
M. Wt: 156.25 g/mol
InChI Key: QOUYVAVHXIFTNL-UHFFFAOYSA-N
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Description

Methyl[2-(1,3-thiazol-2-yl)propyl]amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group attached to a propyl chain, which is further connected to a thiazole ring

Biochemical Analysis

Biochemical Properties

Methyl[2-(1,3-thiazol-2-yl)propyl]amine plays a significant role in biochemical reactions, particularly those involving thiazole derivatives. The thiazole ring in this compound allows it to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound may impact gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the expression of target genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Furthermore, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities . At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can determine its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(1,3-thiazol-2-yl)propyl]amine typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)propane with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 2-bromo-1-(1,3-thiazol-2-yl)propane and methylamine

    Catalyst: Phase-transfer catalysts to enhance reaction rates

    Temperature: Controlled heating to maintain optimal reaction conditions

    Purification: Distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1,3-thiazol-2-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Methyl[2-(1,3-thiazol-2-yl)propyl]amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It is used in research to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Methyl[2-(1,3-thiazol-2-yl)propyl]amine can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties

    Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals

    Benzothiazole: Studied for its anticancer and antimicrobial activities

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methyl and propyl groups enhance its lipophilicity, making it more suitable for certain biological applications compared to other thiazole derivatives.

Properties

IUPAC Name

N-methyl-2-(1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(5-8-2)7-9-3-4-10-7/h3-4,6,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUYVAVHXIFTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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